molecular formula C30H22FN5O4S2 B15080275 2-{(3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-fluorophenyl)acetamide

2-{(3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-fluorophenyl)acetamide

Cat. No.: B15080275
M. Wt: 599.7 g/mol
InChI Key: JLNRPIIGDQOYKR-LCUIJRPUSA-N
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Description

The compound 2-{(3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-fluorophenyl)acetamide is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the pyrazole and thiazolidinone rings, followed by their subsequent coupling and functionalization. Common reagents used in these steps include phenylhydrazine , acetylacetone , and thiourea . The reaction conditions often involve acidic or basic catalysts and controlled temperatures to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process. Additionally, purification techniques such as crystallization and chromatography would be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like or under mild conditions.

    Reduction: Reagents such as or .

    Substitution: Conditions involving like or .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group would yield sulfoxides or sulfones, while reduction of the carbonyl groups would produce corresponding alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The pathways involved could include inhibition of enzyme activity , modulation of receptor signaling , or interference with cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{(3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-fluorophenyl)acetamide apart is its unique combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C30H22FN5O4S2

Molecular Weight

599.7 g/mol

IUPAC Name

2-[(3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C30H22FN5O4S2/c1-17-25(28(39)36(33(17)2)20-8-4-3-5-9-20)35-29(40)26(42-30(35)41)24-21-10-6-7-11-22(21)34(27(24)38)16-23(37)32-19-14-12-18(31)13-15-19/h3-15H,16H2,1-2H3,(H,32,37)/b26-24-

InChI Key

JLNRPIIGDQOYKR-LCUIJRPUSA-N

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)/C(=C/4\C5=CC=CC=C5N(C4=O)CC(=O)NC6=CC=C(C=C6)F)/SC3=S

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C(=C4C5=CC=CC=C5N(C4=O)CC(=O)NC6=CC=C(C=C6)F)SC3=S

Origin of Product

United States

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